molecular formula C23H28N6O4 B1674156 Freselestat CAS No. 208848-19-5

Freselestat

Cat. No. B1674156
M. Wt: 452.5 g/mol
InChI Key: YSIHYROEMJSOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Freselestat, also known as ONO-6818, is a potent and orally active neutrophil elastase inhibitor . It has been investigated for use in the treatment of chronic obstructive pulmonary disease (COPD) . Freselestat is >100-fold less active against other proteases such as trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase .


Molecular Structure Analysis

Freselestat has a molecular formula of C23H30N6O4 . It belongs to the class of organic compounds known as pyrimidones, which are compounds that contain a pyrimidine ring bearing a ketone . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

Freselestat’s primary mechanism of action involves inhibiting neutrophil elastase activity . This reduces interleukin 8 production and the formation of the complement membrane attack complex, consequently reducing neutrophil elastase levels during stimulated extracorporeal circulation .


Physical And Chemical Properties Analysis

Freselestat has a molecular weight of 452.51 . The compound is a solid, white to off-white in color . It has a high solubility in DMSO .

Relevant Papers Several papers have been published on Freselestat. One paper discusses the design and synthesis of new orally active inhibitors of human neutrophil elastase . Another paper presents pathophysiological studies of trinitrobenzene sulfonic acid-induced colitis in Syrian hamsters . These papers provide valuable insights into the potential applications and mechanisms of Freselestat.

Scientific Research Applications

Freselestat, also known as ONO-6818, is a potent and orally active neutrophil elastase inhibitor . Neutrophil elastase is an enzyme that degrades elastin, a key component of lung tissue. Overactivity of this enzyme can lead to lung diseases such as chronic obstructive pulmonary disease (COPD).

  • Scientific Field : Freselestat is primarily studied in the field of respiratory medicine, particularly in relation to COPD .

  • Methods of Application : Freselestat is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.

  • Results or Outcomes : While I don’t have specific quantitative data or statistical analyses for Freselestat, it’s important to note that its effectiveness in treating COPD is still under investigation. The drug works by inhibiting neutrophil elastase activity, which in turn reduces interleukin 8 production and the formation of the complement membrane attack complex . This could potentially help reduce inflammation and damage in the lungs.

Freselestat, also known as ONO-6818, is a potent and orally active neutrophil elastase inhibitor . While its primary application is in the field of respiratory medicine, particularly in relation to chronic obstructive pulmonary disease (COPD), it has potential for broader applications due to its mechanism of action. Here are some potential applications:

  • Metabolic Enzyme/Protease Inhibition : Freselestat is more than 100-fold less active against other proteases such as trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase . This suggests that it could potentially be used in the study of these enzymes and related diseases.

  • Extracorporeal Circulation : During simulated extracorporeal circulation, Freselestat has been shown to reduce neutrophil elastase levels, interleukin 8 production, and the formation of the complement membrane attack complex . This suggests potential applications in conditions requiring extracorporeal circulation, such as during certain surgical procedures.

  • Acute Lung Injury : In animal models, Freselestat has been shown to attenuate lung injury induced by human neutrophil elastase . This suggests potential applications in the treatment of acute lung injury.

  • Drug Discovery : Given its specific inhibitory action on neutrophil elastase, Freselestat could be used as a reference compound in the development of new drugs targeting this enzyme .

  • Research Tool : Freselestat could be used as a research tool in studies investigating the role of neutrophil elastase in various biological processes and disease states .

  • Inflammatory Bowel Disease : Neutrophil elastase has been implicated in the pathogenesis of inflammatory bowel disease. Therefore, Freselestat could potentially be used in the treatment of this condition .

properties

IUPAC Name

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHYROEMJSOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943150
Record name 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Freselestat

CAS RN

208848-19-5
Record name Freselestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208848195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRESELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW4RL23VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Freselestat
Reactant of Route 2
Freselestat
Reactant of Route 3
Reactant of Route 3
Freselestat
Reactant of Route 4
Freselestat
Reactant of Route 5
Freselestat
Reactant of Route 6
Freselestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.